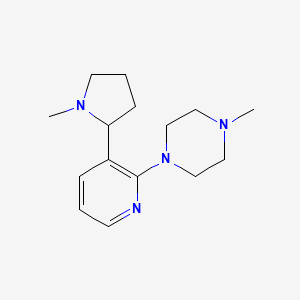
1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Méthyl-4-(3-(1-méthylpyrrolidin-2-yl)pyridin-2-yl)pipérazine est un composé organique complexe appartenant à la classe des dérivés de la pipérazine. Ce composé est caractérisé par la présence d'un cycle pipérazine substitué par un cycle pyridine et un groupe méthylpyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-Méthyl-4-(3-(1-méthylpyrrolidin-2-yl)pyridin-2-yl)pipérazine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la formation initiale du cycle pyridine, suivie de l'introduction du groupe méthylpyrrolidine et du cycle pipérazine. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et des procédés en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de techniques analytiques avancées est cruciale pour surveiller l'avancement de la réaction et optimiser les paramètres de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Méthyl-4-(3-(1-méthylpyrrolidin-2-yl)pyridin-2-yl)pipérazine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et des nucléophiles comme les amines et les thiols sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des formes complètement réduites du composé.
Applications De Recherche Scientifique
La 1-Méthyl-4-(3-(1-méthylpyrrolidin-2-yl)pyridin-2-yl)pipérazine a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, par exemple dans le développement de nouveaux médicaments.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-Méthyl-4-(3-(1-méthylpyrrolidin-2-yl)pyridin-2-yl)pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Nicotine : Structurellement similaire en raison de la présence d'un cycle pyridine et d'un groupe méthylpyrrolidine.
Dérivés de la pipérazine : D'autres composés de cette classe partagent la structure cyclique de la pipérazine, mais diffèrent par leurs substituants.
Unicité
La 1-Méthyl-4-(3-(1-méthylpyrrolidin-2-yl)pyridin-2-yl)pipérazine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C15H24N4 |
|---|---|
Poids moléculaire |
260.38 g/mol |
Nom IUPAC |
1-methyl-4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24N4/c1-17-9-11-19(12-10-17)15-13(5-3-7-16-15)14-6-4-8-18(14)2/h3,5,7,14H,4,6,8-12H2,1-2H3 |
Clé InChI |
ZCJMLWJMUMLCHN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

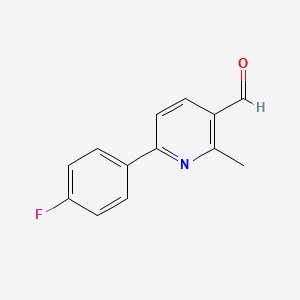
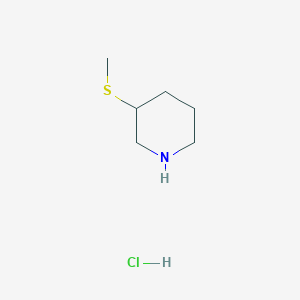
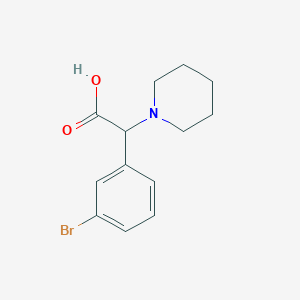
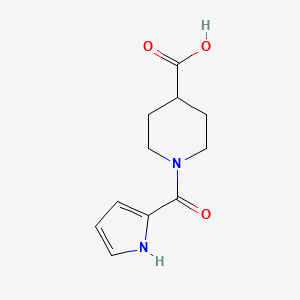
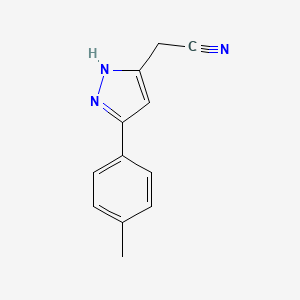
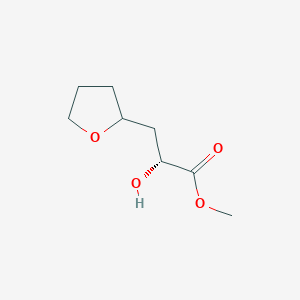


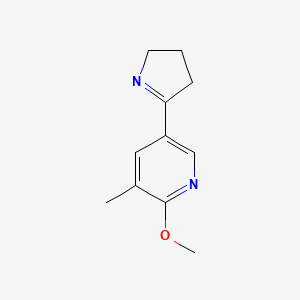
![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
